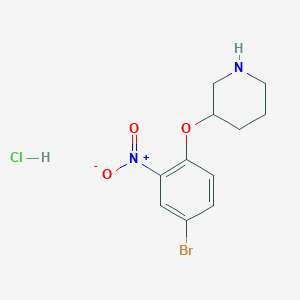![molecular formula C8H5BrN2O2 B1525297 4-bromo-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid CAS No. 1190319-37-9](/img/structure/B1525297.png)
4-bromo-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid
Übersicht
Beschreibung
4-bromo-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid is a chemical compound with the CAS Number: 1190319-37-9 . It has a molecular weight of 241.04 . The IUPAC name for this compound is 4-bromo-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid .
Molecular Structure Analysis
The InChI code for 4-bromo-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid is 1S/C8H5BrN2O2/c9-5-2-10-3-6-7(5)4(1-11-6)8(12)13/h1-3,11H,(H,12,13) . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It has a molecular weight of 241.04 . The storage temperature for this compound is normal room temperature .Wissenschaftliche Forschungsanwendungen
Antibacterial Activity
A study by Toja et al. (1986) synthesized a series of 4,7-dihydro-4-oxo-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acids, which are structurally related to 4-bromo-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid. One of these compounds demonstrated notable antibacterial activity in vitro, highlighting the potential of these compounds in antibacterial research (Toja et al., 1986).
Analytical Chemistry Applications
Elfakir et al. (1998) explored the use of various carboxylic acids, including pyridine derivatives, as electronic competitors to optimize the separation of common anions. This study implies that compounds like 4-bromo-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid could be used in chromatographic techniques in analytical chemistry (Elfakir et al., 1998).
Chemical Synthesis
The synthesis of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid, an intermediate in the production of a new insecticide, involves steps similar to the synthesis of related compounds like 4-bromo-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid. This highlights its potential use in synthesizing new chemical entities (Niu Wen-bo, 2011).
Molecular Recognition
Research by Verdejo et al. (2009) on water-soluble calix[4]pyrrole receptors, which can effectively bind aromatic N-oxides, implies that structurally similar compounds, like 4-bromo-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid, may be useful in molecular recognition studies (Verdejo et al., 2009).
Organic Chemistry
In a study by Kang et al. (2015), cyclic amines, including pyrrole derivatives, underwent redox-annulations with α,β-unsaturated carbonyl compounds, indicating potential applications of 4-bromo-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid in organic synthesis (Kang et al., 2015).
Safety And Hazards
Eigenschaften
IUPAC Name |
4-bromo-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O2/c9-5-2-10-3-6-7(5)4(1-11-6)8(12)13/h1-3,11H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAMHBVSIFGETND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(C=NC=C2N1)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-Amino-N-[2-(dimethylamino)ethyl]-3-phenylpropanamide dihydrochloride](/img/structure/B1525219.png)



![6-Hydroxy-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid](/img/structure/B1525228.png)
![4-Bromo-5-methoxy-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1525230.png)
![3-[(3-Bromobenzyl)oxy]pyrrolidine hydrochloride](/img/structure/B1525231.png)

![5-methyl-1H-pyrrolo[3,2-b]pyridin-3-amine](/img/structure/B1525234.png)
![5-methoxy-1H-pyrrolo[3,2-b]pyridin-3-amine](/img/structure/B1525235.png)
![3-bromo-5-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1525236.png)